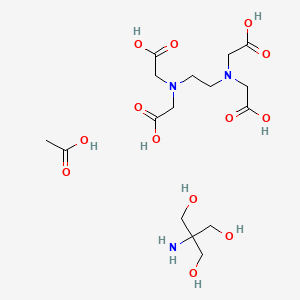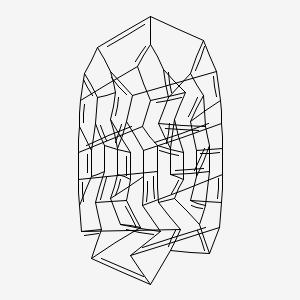
TAE buffer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAE buffer is a solution containing a mixture of Tris base, acetic acid, and EDTA . In molecular biology, it is typically used in agarose electrophoresis for the separation of nucleic acids such as DNA and RNA . It is composed of Tris-acetate buffer, usually at pH 8.3, and EDTA, which sequesters divalent cations .
Synthesis Analysis
TAE buffer is commonly prepared as a 50x stock solution for laboratory use . A 50x stock solution can be prepared by dissolving 242 g Tris base in water, adding 57.1 ml glacial acetic acid, and 100 ml of 500 mM EDTA (pH 8.0) solution, and bringing the final volume up to 1 litre . This stock solution can be diluted 49:1 with water to make a 1x working solution .Molecular Structure Analysis
TAE buffer is used for the electrophoresis of nucleic acids in a gel matrix such as agarose or polyacrylamide . It comprises of Tris base, EDTA, and acetic acid, which gives it a suitable ionic strength .Chemical Reactions Analysis
TAE buffer is used as both a running buffer and in agarose gels . Its use in denaturing gradient gel electrophoresis methods for broad-range mutation analysis has also been described . TAE has been used at various concentrations to study the mobility of DNA in solution with and without sodium chloride .Physical And Chemical Properties Analysis
TAE buffer has a lower buffer capacity than TBE and can easily become exhausted, but linear, double-stranded DNA runs faster in TAE . It is made up of Tris-acetate buffer, usually at pH 8.3, and EDTA, which sequesters divalent cations .Scientific Research Applications
TAE buffer is one of the most common buffers used in biochemistry or cell and molecular biology for DNA electrophoresis. It's employed for the preparation of agarose gels for DNA separation and visualization (DeLong & Zhou, 2016).
In DNA electrophoresis, the electrophoretic mobility of DNA can significantly differ in different buffers. Tris ions in TAE buffers are associated with the DNA helix similarly to sodium ions. This interaction influences the electrophoretic behavior of DNA, which is crucial for accurate DNA analysis (Stellwagen et al., 2000).
DNA and buffers like TAE have shown interactions in neutral pH, amine-based buffers, impacting the electrophoretic mobility and separation of DNA fragments. The understanding of these interactions is essential for precise DNA manipulation in various research applications (Stellwagen et al., 2000).
The stability and interaction of DNA in different buffer systems, including TAE, are important considerations in DNA electrophoresis. The free solution mobility of DNA has been extensively studied in TAE buffer, providing insights into the underlying mechanisms affecting DNA movement in electrophoretic applications (Stellwagen et al., 1997).
TAE buffer has also been used in diagnostics, such as in counterimmunoelectrophoresis for the diagnosis of infectious diseases. Its efficacy compared to other buffers highlights its suitability for specific diagnostic applications (Roy et al., 2008).
Alterations in gel structure and buffer constituents, including TAE, can affect electrophoresis outcomes, such as electrical currents and resolution. These findings are significant for optimizing electrophoresis conditions in research and diagnostic applications (Sanderson et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3.C2H4O2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8;1-2(3)4/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVZDLYZYVYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TAE buffer | |
CAS RN |
135852-26-5 |
Source


|
| Record name | Tris EDTA acetate buffer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


